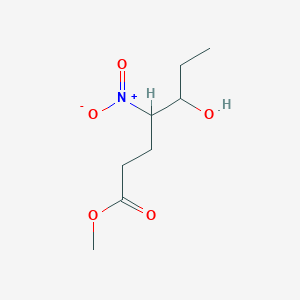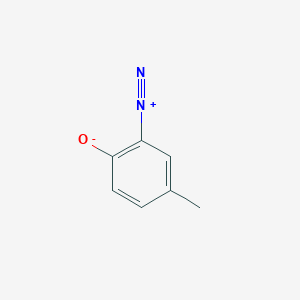
1-(2-chloroethyl)-4H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-4H-pyridine-3-carboxamide is an organic compound with a pyridine ring substituted with a chloroethyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-4H-pyridine-3-carboxamide typically involves the reaction of 4H-pyridine-3-carboxamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethyl)-4H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted pyridine derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-4H-pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies involving DNA interactions and the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-chloroethyl)-4H-pyridine-3-carboxamide involves the alkylation of DNA. The chloroethyl group forms covalent bonds with nucleophilic sites on the DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Comparaison Avec Des Composés Similaires
Mechlorethamine: Another alkylating agent used in chemotherapy.
Carmustine: A nitrosourea compound used in the treatment of brain tumors.
Chlormethine: An alkylating agent with similar DNA-binding properties.
Uniqueness: 1-(2-chloroethyl)-4H-pyridine-3-carboxamide is unique due to its specific structure, which combines the pyridine ring with a chloroethyl group and a carboxamide group. This structure provides distinct reactivity and biological activity compared to other alkylating agents.
Propriétés
Numéro CAS |
90002-89-4 |
|---|---|
Formule moléculaire |
C8H11ClN2O |
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H11ClN2O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h1,4,6H,2-3,5H2,(H2,10,12) |
Clé InChI |
JYLFZVQEIIVZGW-UHFFFAOYSA-N |
SMILES canonique |
C1C=CN(C=C1C(=O)N)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


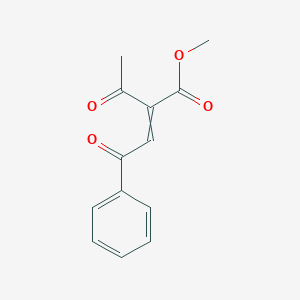
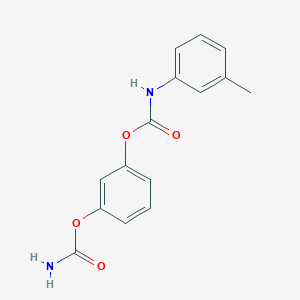
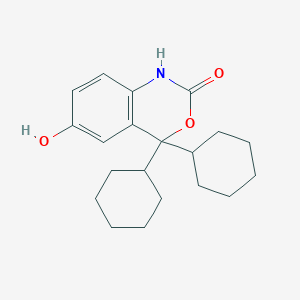
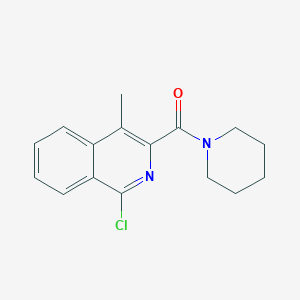
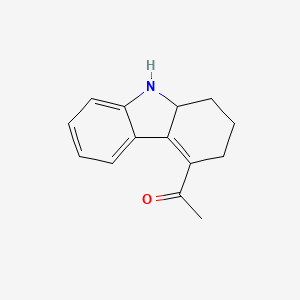
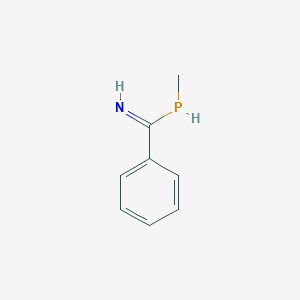
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
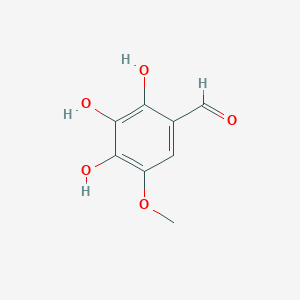
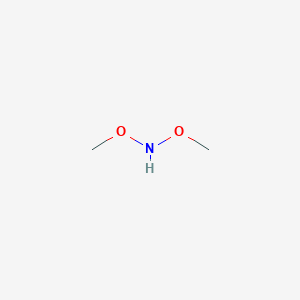
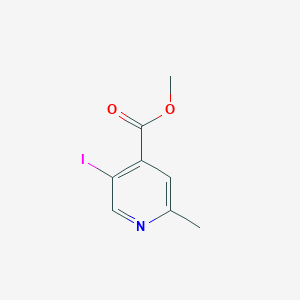
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
